N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H20ClF2N3OS2 and its molecular weight is 492. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition is achieved through DNA intercalation , a process where the compound inserts itself between the base pairs of the DNA helix . This disrupts the normal functioning of the enzyme, leading to changes in DNA supercoiling.
Pharmacokinetics
The compound’sin vivo efficiency has been evaluated, suggesting it is bioavailable and can exert its effects within the body .
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis . Specifically, it has been observed to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction . These effects contribute to cell death, particularly in cancer cells.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3OS2.ClH/c1-2-28-11-10-13-18(12-28)31-23(27-21(29)20-14(24)6-5-7-15(20)25)19(13)22-26-16-8-3-4-9-17(16)30-22;/h3-9H,2,10-12H2,1H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVPKSKYSVELBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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